molecular formula C21H28N2O3 B11395116 N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide

Cat. No.: B11395116
M. Wt: 356.5 g/mol
InChI Key: ZLBSBTAMUIWPSD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic acetamide derivative characterized by a furan-pyrrolidine ethylamine core and a 4-isopropylphenoxyacetamide side chain. Its structure combines heterocyclic (furan, pyrrolidine) and aromatic (phenoxy) moieties, which are common in bioactive molecules targeting neurological and metabolic pathways.

Properties

Molecular Formula

C21H28N2O3

Molecular Weight

356.5 g/mol

IUPAC Name

N-[2-(furan-2-yl)-2-pyrrolidin-1-ylethyl]-2-(4-propan-2-ylphenoxy)acetamide

InChI

InChI=1S/C21H28N2O3/c1-16(2)17-7-9-18(10-8-17)26-15-21(24)22-14-19(20-6-5-13-25-20)23-11-3-4-12-23/h5-10,13,16,19H,3-4,11-12,14-15H2,1-2H3,(H,22,24)

InChI Key

ZLBSBTAMUIWPSD-UHFFFAOYSA-N

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NCC(C2=CC=CO2)N3CCCC3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide typically involves multi-step organic synthesis. The process begins with the preparation of the furan and pyrrolidine intermediates, which are then coupled with the phenoxyacetamide moiety. Common reagents used in these reactions include organic solvents, catalysts, and protective groups to ensure the selectivity and yield of the desired product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan derivatives.

    Reduction: The pyrrolidine ring can be reduced to form saturated amines.

    Substitution: The phenoxyacetamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can lead to furanones, while reduction of the pyrrolidine ring can yield piperidine derivatives.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: Its structural features make it a candidate for studying receptor-ligand interactions.

    Medicine: It may have potential as a pharmaceutical intermediate or active ingredient.

    Industry: It can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The compound’s closest analogs share the phenoxyacetamide backbone but vary in substituents, impacting solubility, target affinity, and selectivity. Key examples include:

Compound Name Structure Key Substituents Reported Targets/Activities Evidence ID
Target Compound N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide 4-isopropylphenoxy, furan-pyrrolidine ethylamine Not explicitly reported (inferred: potential calcium channel or kinase modulation) -
2-(2-chlorophenoxy)-N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]acetamide (D202-0045) ![D202-0045] 2-chlorophenoxy Screening compound (unspecified target)
Suvecaltamide (WHO List 122) 2-[4-(propan-2-yl)phenyl]-N-{(1R)-1-[5-(2,2,2-trifluoroethoxy)pyridin-2-yl]ethyl}acetamide 4-isopropylphenyl, trifluoroethoxy-pyridine Voltage-activated calcium channel (Cav) stabilizer, antiepileptic
N-(furan-2-ylmethyl)-2-[4-[[(4-methylphenyl)sulfonylhydrazinylidene]methyl]phenoxy]acetamide ![6180-66-1] 4-methylphenylsulfonylhydrazone No explicit activity (structural focus on sulfonylhydrazone)
2-(2-isopropylphenoxy)-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]acetamide ![606923-52-8] 2-isopropylphenoxy, pyrrolidinylsulfonyl Not reported (similar to kinase inhibitor scaffolds)
Key Observations:
  • Phenoxy vs. Phenyl Substituents: The target compound’s 4-isopropylphenoxy group differs from suvecaltamide’s 4-isopropylphenyl, likely altering membrane permeability and target engagement (e.g., Cav vs. kinase targets) .
  • Chlorophenoxy Analog (D202-0045): The 2-chlorophenoxy variant () may enhance electrophilic interactions but reduce metabolic stability compared to the target’s isopropyl group .

Pharmacological and Target Selectivity

Enzyme Inhibition Profiles
  • Dual Sirt2/HDAC6 Inhibitors (): Compounds like 2-((4,6-dimethylpyrimidin-2-yl)thio)-N-(5-(3-(prop-2-yn-1-yloxy)benzyl)thiazol-2-yl)acetamide share acetamide backbones but incorporate pyrimidine-thiazole systems for dual enzyme inhibition. The target compound lacks these features, suggesting divergent mechanisms .
  • ACE2-Targeting Acetamides (): N-[2-(3,4-dimethoxyphenyl)ethyl]-2-{4-[(isobutylamino)sulfonyl]-2-methylphenoxy}acetamide docks to ACE2 with a score of -5.51 kcal/mol. The target compound’s furan-pyrrolidine group may hinder similar interactions .
Receptor Modulation
  • Adenosine A2AR Ligands (): Complex analogs like (E)-N-(2-(2-(4-(4-(2-(5-Amino-2-(furan-2-yl)... integrate pyrazolo-triazolo-pyrimidine cores for subtype-selective receptor binding. The target’s simpler structure may limit receptor specificity .

Biological Activity

N-[2-(furan-2-yl)-2-(pyrrolidin-1-yl)ethyl]-2-[4-(propan-2-yl)phenoxy]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its chemical properties, biological activity, and relevant research findings.

The compound has the following characteristics:

PropertyValue
Molecular FormulaC18H22N2O3
Molecular Weight350.84 g/mol
LogP1.9489
LogD1.2906
Polar Surface Area43.871 Ų
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1

These properties indicate that the compound has moderate lipophilicity and a suitable polar surface area, which may influence its bioavailability and interaction with biological targets.

Research indicates that compounds similar to this compound may exhibit various biological activities, including:

Case Studies and Research Findings

Recent investigations into compounds with similar structures have provided insights into their biological activities:

  • Antitumor Activity : A study highlighted that certain derivatives exhibited significant cytotoxicity against MCF-7 (breast cancer) and A549 (lung cancer) cell lines, with IC50 values lower than conventional chemotherapeutics like doxorubicin . This suggests that this compound may also possess similar properties.
  • Structure-Activity Relationship (SAR) : Research has shown that substituents on the phenoxy group can significantly affect biological activity. Electron-donating groups (EDGs) tend to enhance activity, while electron-withdrawing groups (EWGs) can reduce it . This information can guide future modifications of the compound to optimize its therapeutic potential.
  • In Vitro Studies : In vitro assays have demonstrated that related compounds can selectively inhibit certain cancer-related carbonic anhydrases at nanomolar concentrations, indicating a potential pathway for therapeutic intervention in cancer treatment .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.